molecular formula C9H10FIO3S B13967055 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate

1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate

Cat. No.: B13967055
M. Wt: 344.14 g/mol
InChI Key: OKVGCAPXDYIFNC-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate is an organic compound that features a fluorine and iodine atom attached to a phenyl ring, with an ethyl methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate typically involves the reaction of 1-(5-Fluoro-2-iodophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction with a boronic acid would yield a biaryl compound .

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-iodophenyl)ethyl methanesulfonate exerts its effects is largely dependent on its chemical reactivity. The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The iodine atom enables coupling reactions, allowing the compound to participate in the formation of complex molecular structures .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10FIO3S

Molecular Weight

344.14 g/mol

IUPAC Name

1-(5-fluoro-2-iodophenyl)ethyl methanesulfonate

InChI

InChI=1S/C9H10FIO3S/c1-6(14-15(2,12)13)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3

InChI Key

OKVGCAPXDYIFNC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)I)OS(=O)(=O)C

Origin of Product

United States

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